molecular formula C16H14BrFO3 B6294678 2-(3-(Benzyloxy)-6-bromo-2-fluorophenyl)-1,3-dioxolane CAS No. 2379321-63-6

2-(3-(Benzyloxy)-6-bromo-2-fluorophenyl)-1,3-dioxolane

Cat. No.: B6294678
CAS No.: 2379321-63-6
M. Wt: 353.18 g/mol
InChI Key: MNJZOSYAVJQINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Benzyloxy)-6-bromo-2-fluorophenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a benzyloxy group, a bromine atom, and a fluorine atom on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)-6-bromo-2-fluorophenyl)-1,3-dioxolane typically involves the following steps:

    Formation of the Benzyloxy Intermediate: The starting material, 3-bromo-2-fluorophenol, undergoes a nucleophilic substitution reaction with benzyl chloride in the presence of a base such as potassium carbonate to form 3-(benzyloxy)-6-bromo-2-fluorophenol.

    Cyclization to Form Dioxolane Ring: The intermediate is then reacted with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the dioxolane ring, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzyloxy)-6-bromo-2-fluorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.

Major Products

    Oxidation: Products include benzyloxy aldehydes or carboxylic acids.

    Reduction: Products include hydrogenated derivatives.

    Substitution: Products include substituted phenyl derivatives with various functional groups.

Scientific Research Applications

2-(3-(Benzyloxy)-6-bromo-2-fluorophenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(3-(Benzyloxy)-6-bromo-2-fluorophenyl)-1,3-dioxolane exerts its effects depends on its interaction with molecular targets. The benzyloxy group can interact with hydrophobic pockets in enzymes or receptors, while the bromine and fluorine atoms can form halogen bonds with specific amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Benzyloxy)-6-chloro-2-fluorophenyl)-1,3-dioxolane
  • 2-(3-(Benzyloxy)-6-iodo-2-fluorophenyl)-1,3-dioxolane
  • 2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane

Uniqueness

2-(3-(Benzyloxy)-6-bromo-2-fluorophenyl)-1,3-dioxolane is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. The combination of these substituents can enhance its binding affinity and specificity compared to similar compounds with different halogen atoms.

Properties

IUPAC Name

2-(6-bromo-2-fluoro-3-phenylmethoxyphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFO3/c17-12-6-7-13(21-10-11-4-2-1-3-5-11)15(18)14(12)16-19-8-9-20-16/h1-7,16H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJZOSYAVJQINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2F)OCC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.